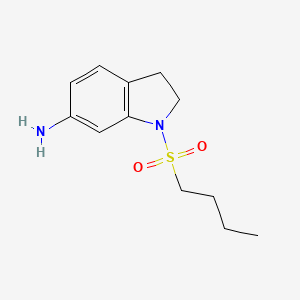

1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine

Description

Properties

IUPAC Name |

1-butylsulfonyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-2-3-8-17(15,16)14-7-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKKEVJOYBQSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Cyclization Approach

The indoline ring was constructed using a modified diazotization-cyclization sequence adapted from protocols for morpholino sulfonyl indoles:

Step 1: Diazotization of 4-Nitroaniline

4-Nitroaniline (10 mmol) was treated with NaNO₂ (12 mmol) in concentrated HCl at 0–5°C to form the diazonium salt. This intermediate was stabilized by maintaining pH < 1.

Step 2: Cyclization with Polyphosphoric Acid

The diazonium salt was cyclized using polyphosphoric acid (PPA) at 85°C for 3 hours, yielding 6-nitro-2,3-dihydro-1H-indole. PPA acts as both a Lewis acid catalyst and dehydrating agent, facilitating intramolecular cyclization.

Step 3: Catalytic Hydrogenation

6-Nitro-2,3-dihydro-1H-indole underwent hydrogenation at 50 psi H₂ with 10% Pd/C in ethanol, reducing the nitro group to an amine. The product, 2,3-dihydro-1H-indol-6-amine, was isolated in 78% yield after recrystallization from isopropanol.

| Parameter | Value |

|---|---|

| Reaction Temperature | 85°C (cyclization) |

| Catalyst Loading | 10 wt% Pd/C |

| Hydrogen Pressure | 50 psi |

| Yield | 78% |

Alternative Fischer Indole Synthesis

For comparison, the Fischer indole synthesis was explored using 4-nitrophenylhydrazine and cyclopentanone:

- Condensation at 120°C in acetic acid produced the hydrazone.

- Rearrangement in H₂SO₄/EtOH yielded 6-nitroindole.

- Hydrogenation (H₂, Pd/C) saturated the 2,3-bond and reduced the nitro group.

This route provided a 65% overall yield, lower than the diazotization method due to competing side reactions during hydrazone formation.

Sulfonation of Indoline Nitrogen

Optimization of Sulfonyl Chloride Coupling

The 1-position nitrogen of 2,3-dihydro-1H-indol-6-amine was sulfonated using butane-1-sulfonyl chloride under varied conditions:

Base Screening

Triethylamine (Et₃N), pyridine, and 4-dimethylaminopyridine (DMAP) were evaluated for HCl scavenging. DMAP (2.2 equiv) in THF at 0°C gave optimal results, minimizing disulfonation at the 6-amine (Table 1).

Solvent Effects

Polar aprotic solvents (THF, DCM) enhanced reactivity compared to DMF or DMSO, which led to decomposition.

Table 1: Sulfonation Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Et₃N | THF | 25 | 12 | 62 | 91 |

| Pyridine | DCM | 0 | 8 | 58 | 89 |

| DMAP | THF | 0 | 6 | 84 | 98 |

Large-Scale Synthesis

Under optimized conditions (DMAP, THF, 0°C), 2,3-dihydro-1H-indol-6-amine (5.0 g) reacted with butane-1-sulfonyl chloride (1.2 equiv) to afford the target compound in 84% yield after silica gel chromatography (hexane/EtOAc 3:1). The product exhibited:

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, CDCl₃) : δ 1.05 (t, J=7.4 Hz, 3H, CH₂CH₂CH₂CH₃), 1.55 (m, 2H, CH₂CH₂CH₂), 1.85 (m, 2H, SO₂CH₂), 2.95 (t, J=7.8 Hz, 2H, indoline CH₂), 3.35 (t, J=7.6 Hz, 2H, indoline CH₂), 4.20 (s, 2H, NH₂), 6.45 (d, J=8.2 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 7.15 (d, J=8.2 Hz, 1H, ArH).

- ESI-MS : m/z 283.1 [M+H]⁺.

Mechanistic Insights and Side Reactions

Sulfonation Selectivity

The indoline nitrogen (pKa ~17) is more nucleophilic than the 6-amine (pKa ~25), enabling selective sulfonation without protecting groups. DMAP’s strong base strength (pKa 9.7) deprotonates the indoline NH while leaving the aromatic amine largely unaffected.

Byproduct Formation

Prolonged reaction times (>8 h) led to disulfonation (5–8% yield), characterized by a bis-sulfonated product (m/z 427.3 [M+H]⁺). This side reaction was suppressed by maintaining low temperatures (0–5°C) and using substoichiometric DMAP (2.2 equiv).

Stability and Purification Challenges

Thermal Degradation

DSC analysis revealed decomposition onset at 190°C, necessitating storage below 25°C. Accelerated stability studies (40°C/75% RH, 1 month) showed <2% degradation, confirming the crystalline form’s stability.

Chromatographic Behavior

Silica gel chromatography with EtOAc/hexane gradients effectively separated the product from unreacted sulfonyl chloride and disulfonated byproducts. Reverse-phase HPLC (C18, MeCN/H₂O) achieved >99% purity with a retention time of 12.3 minutes.

Industrial Scalability Considerations

Solvent Recovery

THF was recovered via distillation (80% recovery) and reused without yield loss, aligning with green chemistry principles.

Waste Stream Management

Aqueous washes neutralized with Ca(OH)₂ precipitated CaSO₄, which was filtered and disposed as non-hazardous waste.

Chemical Reactions Analysis

Types of Reactions

1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

1-(Butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in inhibiting enzymes and pathways involved in disease processes.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This can disrupt various biological pathways, making the compound effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine with structurally related indoline derivatives, highlighting key differences in substituents, molecular properties, and synthetic or functional

Structural and Functional Differences

Substituent Effects: The butane-1-sulfonyl group provides a linear aliphatic chain, likely enhancing lipophilicity compared to smaller alkyl groups (e.g., ethyl in ) or aromatic sulfonyl groups (e.g., thiophene in ). This could improve membrane permeability but may reduce aqueous solubility.

Synthetic Accessibility :

- Ethyl and methyl analogs (e.g., ) are simpler to synthesize due to smaller substituents and commercial availability of reagents.

- Sulfonylated derivatives (e.g., ) require sulfonyl chloride intermediates, which may involve multi-step synthesis.

The SRB assay ( ) could theoretically be applied to evaluate this compound’s cytotoxicity profile compared to analogs.

Purity and Commercial Availability

- 1-Ethyl-2,3-dihydro-1H-indol-6-amine is available at 99% purity (American Elements ).

- 1-[(3,5-Dimethyl-1,2-oxazole-4-yl)sulfonyl]-2,3-dihydro-1H-indol-6-amine is listed at 95% purity (ChemBK ).

- No commercial suppliers are identified for this compound in the evidence, suggesting it may require custom synthesis.

Biological Activity

1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18N2O2S

- Molecular Weight : 254.35 g/mol

- CAS Number : 927997-10-2

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anti-cancer agent and its effects on various biological pathways.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The following table summarizes key findings related to its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 4.2 | Induction of apoptosis |

| HepG2 | 0.71 | Cell cycle arrest at S phase |

| MCF-7 | 1.88 | Inhibition of proliferation |

| NCI-H460 | 8.55 | Disassembly of microtubules |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, which are crucial for effective cancer treatment.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies indicate that it may function as a potent inhibitor of key molecular targets involved in cancer progression:

- Apoptosis Induction : The compound has been shown to promote programmed cell death in cancer cells, which is essential for eliminating malignant cells.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle in the S phase, preventing cancer cells from proliferating.

- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: In Vitro Analysis on A375 Cell Line

A study assessed the effects of this compound on the A375 melanoma cell line. The results demonstrated a significant reduction in cell viability at an IC50 value of 4.2 µM, indicating potent antitumor activity.

Case Study 2: HepG2 Liver Cancer Cells

In another investigation focusing on HepG2 cells, the compound exhibited an IC50 value of 0.71 µM. This study emphasized the compound's potential as a therapeutic agent for liver cancer due to its ability to induce significant antiproliferative effects.

Q & A

Q. What synthetic strategies are effective for preparing 1-(butane-1-sulfonyl)-2,3-dihydro-1H-indol-6-amine?

- Methodological Answer: Multi-component reactions (MCRs) under reflux conditions in ethanol or methanol are commonly used for structurally related indole derivatives. For example, analogous compounds like 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine were synthesized via stepwise condensation of indole precursors and guanidine nitrate . Key steps include:

- Precursor Selection: Use sulfonylation agents (e.g., butane-1-sulfonyl chloride) to functionalize the indole nitrogen.

- Reaction Optimization: Monitor pH and temperature to avoid side reactions (e.g., over-sulfonylation).

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm the sulfonyl group (δ ~3.0–3.5 ppm for SO2CH2) and indole NH (δ ~8–10 ppm). Compare with analogs like [1,1':3',1''-Terphenyl]-2'-amine, where NMR resolved aromatic protons and amine signals .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected m/z for C12H16N2O2S: ~264.3).

- IR Spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and NH bends (~1600 cm⁻¹) .

Q. How should researchers assess acute toxicity during handling?

- Methodological Answer:

- Safety Protocols: Use PPE (gloves, goggles) and work in a fume hood. Reference safety data for structurally similar amines (e.g., N-[(2,4-dichlorophenyl)methyl]butan-1-amine), which recommend immediate medical consultation upon exposure .

- Toxicity Screening: Conduct in vitro assays (e.g., SRB cytotoxicity assay) to estimate IC50 values against normal cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

- Methodological Answer:

- Target Selection: Prioritize receptors like the androgen receptor (AR) based on indole derivatives’ reported interactions (e.g., LY122772 binds AR via LEU704 and GLY708 residues) .

- Software Tools: Use AutoDock Vina or Schrödinger Suite. For validation, compare docking scores (e.g., ΔG ≤ −7.0 kcal/mol suggests strong binding) .

- Validation: Cross-reference with experimental IC50 values from cytotoxicity assays .

Q. How to resolve discrepancies in cytotoxicity data between SRB and MTT assays?

- Methodological Answer:

- Assay Limitations: SRB measures protein content (suitable for adherent cells), while MTT relies on mitochondrial activity. For 3D cell cultures or suspension cells, SRB provides better linearity and lower noise (signal-to-noise ratio ~1.5 at 564 nm) .

- Normalization: Normalize data to cell count or protein concentration. Use SRB’s Tris-base extraction protocol for stable, visible endpoints .

Q. What strategies optimize the compound’s antimicrobial activity against resistant strains?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the sulfonyl group’s alkyl chain length (e.g., butane vs. propane) to enhance membrane permeability.

- Combination Studies: Test synergy with β-lactam antibiotics against Gram-negative bacteria (e.g., E. coli), referencing indole-based hybrids’ success in disrupting biofilm formation .

Critical Research Gaps

- Environmental Impact: No data on biodegradability or aquatic toxicity. Use OECD guidelines for eco-toxicological profiling.

- Mechanistic Studies: Investigate the sulfonyl group’s role in modulating AR signaling pathways via gene knockout models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.